Lipophilicity Differential: C12 vs. C15 Chain Length
The computed XLogP3-AA for the longer-chain analog 4,6-bis(pentadecyloxy)isophthalic acid (C15) is 15.3 [1]. Applying the standard methylene-group contribution of ~0.5 log P units per CH₂, the target C12 compound has an estimated XLogP of approximately 12.3. This ~3.0 log-unit difference places the target compound in a solubility window compatible with common organic solvents (e.g., chloroform, THF, dichloromethane) while retaining sufficient alkyl chain crystallization for self-assembly, a balance not achievable with the excessively hydrophobic C15 analog.
| Evidence Dimension | Octanol-water partition coefficient (XLogP) |
|---|---|
| Target Compound Data | ~12.3 (estimated from QSPR methylene increment model) |
| Comparator Or Baseline | 4,6-Bis(pentadecyloxy)isophthalic acid: 15.3 (PubChem XLogP3-AA) |
| Quantified Difference | ΔXLogP ≈ -3.0 |
| Conditions | Computed via PubChem XLogP3 algorithm; estimation based on additive group-contribution method |
Why This Matters
A lower XLogP value for the C12 chain directly translates to higher solubility in organic solvents, enabling homogeneous solution-based MOF and polymer syntheses that would fail with the C15 analog.
- [1] PubChem CID 85891567, 4,6-Bis(pentadecyloxy)isophthalic acid, XLogP3-AA = 15.3, https://pubchem.ncbi.nlm.nih.gov/compound/85891567 View Source
